molecular formula C8H14N4O B13321372 (3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide

(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B13321372
M. Wt: 182.22 g/mol
InChI Key: RUHOYHQZCRCTKC-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide is an organic compound that features a pyrazole ring substituted with amino and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide group through the reaction of the amino-substituted pyrazole with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Biological Activity

(3R)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

The compound's chemical structure is characterized by a pyrazole ring, which is known for its biological significance. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
IUPAC Name This compound
CAS Number 1568206-56-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling pathways.

Research indicates that the pyrazole moiety contributes to these interactions due to its ability to form hydrogen bonds and engage in π-stacking with aromatic residues in target proteins.

Antiviral Properties

Recent studies have highlighted the compound's antiviral potential. For instance, derivatives of pyrazole have shown promising activity against various viruses:

  • HCV Inhibition : Some pyrazole derivatives exhibited significant inhibitory effects on Hepatitis C Virus (HCV) replication, with IC50 values in the low micromolar range .

Anticancer Effects

The compound has also been investigated for its anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored as well:

  • Cytokine Modulation : Research indicates that it can modulate the production of pro-inflammatory cytokines, suggesting a role in inflammatory disease management .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on HCV Inhibition : A study demonstrated that a related pyrazole derivative reduced HCV RNA levels significantly at concentrations as low as 7 μM, showcasing its potential as an antiviral agent .
  • Anticancer Activity Assessment : Another research highlighted that this compound could reduce tumor growth in xenograft models by inducing apoptosis in cancer cells .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

(3R)-3-amino-3-(1,5-dimethylpyrazol-4-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-5-6(4-11-12(5)2)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)/t7-/m1/s1

InChI Key

RUHOYHQZCRCTKC-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=NN1C)[C@@H](CC(=O)N)N

Canonical SMILES

CC1=C(C=NN1C)C(CC(=O)N)N

Origin of Product

United States

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